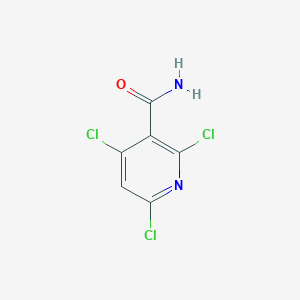
2,4,6-Trichloronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloronicotinamide is a chemical compound with the molecular formula C₆H₃Cl₃N₂O and a molecular weight of 225.46 g/mol . It is a derivative of nicotinamide, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mecanismo De Acción
2,4,6-Trichloronicotinamide, also known as 2,4,6-trichloropyridine-3-carboxamide, is a chemical compound with the formula C6H3Cl3N2O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloronicotinamide typically involves the chlorination of nicotinamide. One common method includes the reaction of nicotinamide with phosphorus oxychloride (POCl₃) in the presence of a catalyst such as dimethylaniline . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This involves using high-purity reagents and controlling the reaction temperature and time precisely. The product is then isolated and purified using techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trichloronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: It can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution Products: Amino or thiol derivatives of nicotinamide.
Reduction Products: Partially or fully dechlorinated nicotinamide derivatives.
Oxidation Products: Nicotinic acid or other oxidized forms of nicotinamide.
Aplicaciones Científicas De Investigación
2,4,6-Trichloronicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and stability
Comparación Con Compuestos Similares
2,4,6-Trichloronicotinic Acid: Similar structure but with a carboxylic acid group instead of an amide group.
2,4,6-Trichloropyridine: Lacks the amide group, making it less polar and more volatile.
2,4,6-Trichloronicotinaldehyde: Contains an aldehyde group, which makes it more reactive towards nucleophiles.
Uniqueness: 2,4,6-Trichloronicotinamide is unique due to its amide group, which imparts specific chemical properties such as increased solubility in polar solvents and the ability to form hydrogen bonds. These properties make it particularly useful in applications where interaction with biological molecules is required .
Propiedades
IUPAC Name |
2,4,6-trichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLNRTPWCZJLOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)
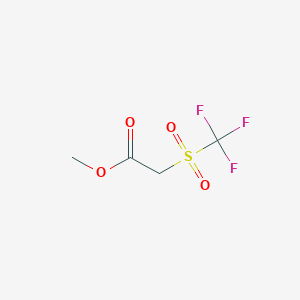

![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)
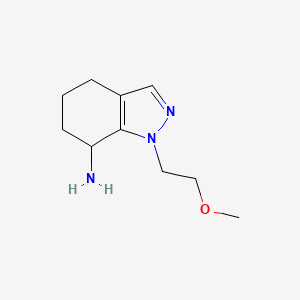
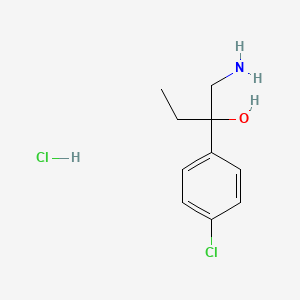
![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)


![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)

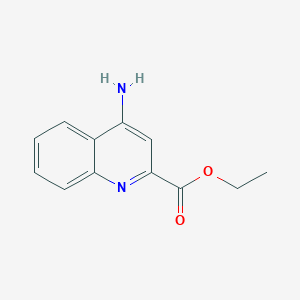
methanone hydrobromide](/img/structure/B1379261.png)
